molecular formula C20H31N3O3S B4738141 4-methyl-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide

4-methyl-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B4738141
M. Wt: 393.5 g/mol
InChI Key: HJVLFQPIEBAKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule drug that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cell signaling pathways.

Mechanism of Action

4-methyl-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide works by inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in cell signaling pathways that are important for the growth and survival of cancer cells and the activation of immune cells. By blocking the activity of these enzymes, 4-methyl-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide can disrupt these pathways and prevent the growth and proliferation of cancer cells and the activation of immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide are related to its mechanism of action. By inhibiting BTK and ITK, 4-methyl-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide can reduce the activation and proliferation of cancer cells and immune cells, leading to a reduction in tumor growth and inflammation. In addition, 4-methyl-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-methyl-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide for lab experiments is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. This makes it a useful tool for investigating the role of BTK and ITK in cancer and autoimmune diseases. However, one limitation of 4-methyl-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are many potential future directions for research on 4-methyl-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the development of combination therapies that include 4-methyl-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide, as this could enhance its efficacy and reduce the risk of resistance. Another area of interest is the investigation of 4-methyl-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide in specific types of cancer and autoimmune diseases, as its activity may vary depending on the context. Finally, there is also interest in developing more potent and selective BTK and ITK inhibitors, which could have even greater therapeutic potential.

Scientific Research Applications

4-methyl-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been the subject of extensive scientific research, with many studies investigating its potential as a treatment for various types of cancer and autoimmune diseases. In preclinical studies, 4-methyl-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, as well as to reduce inflammation and autoimmune responses.

properties

IUPAC Name

4-methyl-N-(3-piperidin-1-ylpropyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-17-8-9-18(16-19(17)27(25,26)23-14-5-6-15-23)20(24)21-10-7-13-22-11-3-2-4-12-22/h8-9,16H,2-7,10-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVLFQPIEBAKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCN2CCCCC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[3-(piperidin-1-yl)propyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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